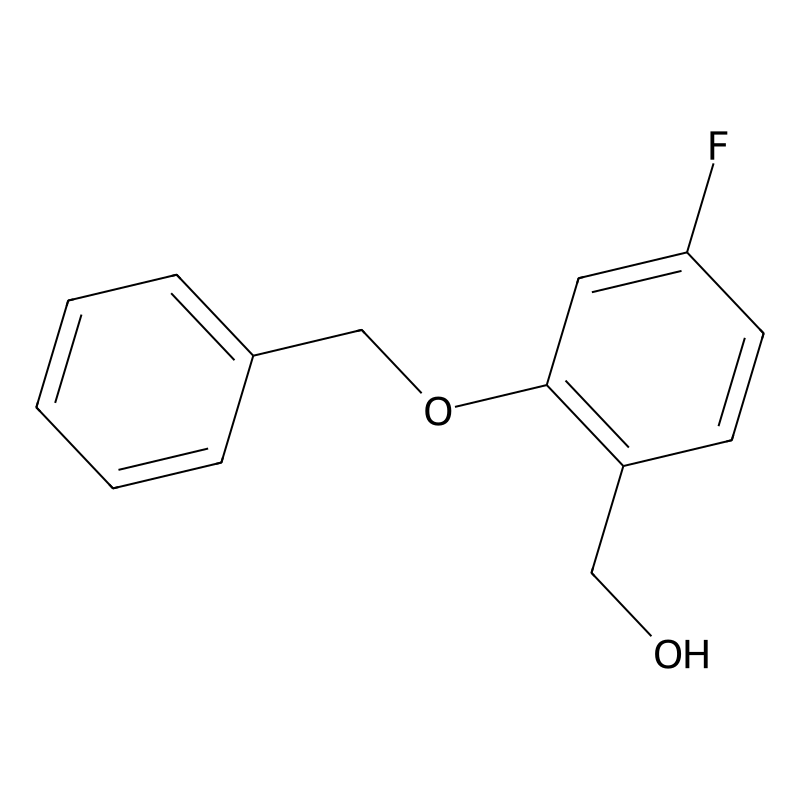

(2-(Benzyloxy)-4-fluorophenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzyl Ethers and Esters

Scientific Field: Organic Chemistry

Application Summary: “(2-(Benzyloxy)-4-fluorophenyl)methanol” is used as a reagent in the synthesis of benzyl ethers and esters.

Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine.

[1,2]-Wittig Rearrangement

Application Summary: “(2-(Benzyloxy)-4-fluorophenyl)methanol” is used in the [1,2]-Wittig Rearrangement of 2- (2-Benzyloxy)aryloxazolines.

Methods of Application: The reaction of 2- (2-benzyloxyphenyl)oxazoline with strong base has been examined.

Results: Significant limitations to the Wittig rearrangement of such systems are revealed.

Synthesis of 1-Benzyloxy-2-iodo-4-tert-octylbenzene

Application Summary: “(2-(Benzyloxy)-4-fluorophenyl)methanol” is used in the synthesis of 1-Benzyloxy-2-iodo-4-tert-octylbenzene.

Methods of Application: The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction.

Results: Improved yield and easy purification benefit this method.

(2-(Benzyloxy)-4-fluorophenyl)methanol is an organic compound characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenyl ring, with a hydroxymethyl group at the para position relative to the fluorine. Its chemical formula is and it has a CAS number of 351445-99-3. The structure of this compound allows for various

Types of Reactions- Oxidation:

- Can be oxidized to form corresponding aldehydes or ketones.

- Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

- Reduction:

- Capable of further reduction to yield various alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride.

- Substitution:

- The benzyloxy group can undergo nucleophilic substitution with other functional groups, facilitated by alkoxides or amines in the presence of a base.

Major Products- Oxidation: Formation of (2-(benzyloxy)-4-fluorobenzaldehyde).

- Reduction: Generation of various alcohol derivatives.

- Substitution: Production of substituted phenylmethanol derivatives.

- Can be oxidized to form corresponding aldehydes or ketones.

- Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

- Capable of further reduction to yield various alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride.

- The benzyloxy group can undergo nucleophilic substitution with other functional groups, facilitated by alkoxides or amines in the presence of a base.

- Oxidation: Formation of (2-(benzyloxy)-4-fluorobenzaldehyde).

- Reduction: Generation of various alcohol derivatives.

- Substitution: Production of substituted phenylmethanol derivatives.

The biological activity of (2-(Benzyloxy)-4-fluorophenyl)methanol is influenced by its structural components. The benzyloxy and fluorine groups enhance its binding affinity to various biological targets, including enzymes and receptors. This compound has shown potential as an intermediate in drug development, particularly in designing compounds with specific biological activities due to its ability to participate in hydrogen bonding and other molecular interactions.

The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol typically involves two main steps:

- Formation of 2-(benzyloxy)-4-fluorophenol:

- React 2-fluorophenol with benzyl bromide in the presence of a base like potassium carbonate, using acetone as the solvent.

- Reduction:

- Reduce 2-(benzyloxy)-4-fluorophenol using sodium borohydride in methanol to yield (2-(Benzyloxy)-4-fluorophenyl)methanol.

This compound has applications in:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceutical agents.

- Organic Synthesis: Used as a building block for creating more complex organic molecules.

- Research: Investigated for its potential biological activities and interactions with various targets .

Interaction studies indicate that (2-(Benzyloxy)-4-fluorophenyl)methanol can interact with various biological molecules, influencing enzymatic activity and receptor binding. The presence of the fluorine atom enhances its lipophilicity, affecting its pharmacokinetic properties and biological effectiveness. Studies have shown that modifications in the structure can lead to significant changes in activity profiles, making it a valuable compound for further research in drug design .

Similar Compounds- (2-(Benzyloxy)-3-bromophenyl)methanol

- (2-(Benzyloxy)-4-chlorophenyl)methanol

- (2-(Benzyloxy)-4-methylphenyl)methanol

ComparisonCompound Name Key Substituent Unique Features (2-(Benzyloxy)-4-fluorophenyl)methanol Fluorine Enhanced reactivity and potential biological activity (2-(Benzyloxy)-3-bromophenyl)methanol Bromine Different reactivity profile due to bromine's properties (2-(Benzyloxy)-4-chlorophenyl)methanol Chlorine Chlorine's electronegativity affects binding interactions (2-(Benzyloxy)-4-methylphenyl)methanol Methyl Alters steric hindrance and reactivity

| Compound Name | Key Substituent | Unique Features |

|---|---|---|

| (2-(Benzyloxy)-4-fluorophenyl)methanol | Fluorine | Enhanced reactivity and potential biological activity |

| (2-(Benzyloxy)-3-bromophenyl)methanol | Bromine | Different reactivity profile due to bromine's properties |

| (2-(Benzyloxy)-4-chlorophenyl)methanol | Chlorine | Chlorine's electronegativity affects binding interactions |

| (2-(Benzyloxy)-4-methylphenyl)methanol | Methyl | Alters steric hindrance and reactivity |

The uniqueness of (2-(Benzyloxy)-4-fluorophenyl)methanol lies primarily in the presence of the fluorine atom, which significantly influences its chemical behavior and potential applications compared to its analogs.

The thermodynamic stability and phase behavior of (2-(Benzyloxy)-4-fluorophenyl)methanol are fundamental properties that influence its handling, storage, and application in various chemical processes. The compound exhibits characteristics typical of substituted aromatic alcohols, with specific modifications introduced by the benzyloxy and fluorine substituents.

Thermal Properties and Stability

(2-(Benzyloxy)-4-fluorophenyl)methanol demonstrates notable thermal stability under standard conditions. The compound maintains its structural integrity at room temperature and can be stored without significant degradation when kept in sealed, dry environments [1]. The predicted boiling point of 706.5±60.0°C indicates substantial thermal stability, though this elevated temperature suggests the compound would likely undergo decomposition before reaching its theoretical boiling point under normal atmospheric conditions [2].

The molecular weight of 232.25 g/mol positions this compound within a range that typically exhibits solid-state properties at ambient temperature [3]. The compound presents as a white to off-white solid, consistent with the crystalline nature expected from its aromatic structure and intermolecular hydrogen bonding capabilities [1].

Phase Behavior and Crystalline Properties

While specific melting point data for (2-(Benzyloxy)-4-fluorophenyl)methanol has not been experimentally determined, structural analogues in the benzyloxy-substituted phenyl alcohol series typically exhibit melting points in the 43-45°C range . The presence of the fluorine substituent at the para position relative to the benzyloxy group may influence the crystal packing through halogen bonding interactions, potentially affecting the melting characteristics.

The compound's phase behavior is influenced by several molecular features. The benzyloxy group provides a significant hydrophobic contribution while the hydroxymethyl group introduces polarity through hydrogen bonding capability. The fluorine atom adds both electronic effects and potential for weak intermolecular interactions, creating a complex interplay of forces that determine solid-state properties.

Stability Considerations

The compound exhibits stability under normal storage conditions but shows sensitivity to oxidizing agents, a characteristic common to benzylic alcohols [1]. The benzyloxy protecting group provides some stabilization to the aromatic system, while the fluorine substituent may contribute to metabolic stability through its electron-withdrawing properties . The thermal stability extends to resistance against hydrolysis under neutral conditions, though the compound may be susceptible to acidic or basic hydrolysis of the benzyl ether linkage.

Solubility Parameters in Polar/Non-Polar Media

The solubility characteristics of (2-(Benzyloxy)-4-fluorophenyl)methanol reflect the balance between its hydrophobic aromatic components and the polar hydroxyl functionality. Understanding these solubility parameters is crucial for determining appropriate reaction conditions and purification strategies.

Aqueous Solubility

(2-(Benzyloxy)-4-fluorophenyl)methanol exhibits practically insoluble behavior in water, similar to other ethanol-insoluble pharmaceutical compounds [6]. This limited aqueous solubility results from the extensive hydrophobic character imparted by the benzyloxy group and the fluorinated aromatic ring. The hydroxymethyl group, while providing some polar character, is insufficient to overcome the hydrophobic dominance of the aromatic system.

The poor water solubility can be attributed to the disruption of water's hydrogen bonding network by the large aromatic surface area. The compound's molecular structure presents a high hydrophobic surface area relative to its polar functional groups, resulting in unfavorable thermodynamic interactions with water molecules .

Polar Protic Solvent Systems

In polar protic solvents, (2-(Benzyloxy)-4-fluorophenyl)methanol demonstrates variable solubility depending on the solvent properties. The compound shows slight solubility in methanol when heated [2], indicating that elevated temperatures can overcome the enthalpic barriers to dissolution. This temperature-dependent solubility suggests that the solvation process is endothermic, requiring thermal energy to disrupt the compound's crystal lattice and facilitate solvent-solute interactions.

Ethanol provides better solubility than methanol, likely due to the increased hydrophobic character of ethanol, which better accommodates the compound's aromatic regions [6]. The hydroxyl group in the compound can form hydrogen bonds with the alcohol solvents, contributing to the dissolution process.

Polar Aprotic and Organic Solvents

The compound exhibits good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and acetone. These solvents can effectively solvate the aromatic regions through dipole-induced dipole interactions while providing sufficient polarity to interact with the hydroxyl group . DMSO, a polar aprotic solvent, provides slight solubility when heated, suggesting that the compound's polarity requirements are better met by protic solvents [2].

The excellent solubility in aromatic solvents like toluene can be attributed to favorable π-π stacking interactions between the solvent and the compound's aromatic rings. This behavior is consistent with the "like dissolves like" principle, where the aromatic character of both solute and solvent promotes miscibility.

Solubility Enhancement Mechanisms

The hydroxymethyl group in (2-(Benzyloxy)-4-fluorophenyl)methanol contributes to improved aqueous solubility compared to non-polar analogues . This enhancement occurs through the hydrogen bonding capability of the primary alcohol functionality, which can interact with water molecules despite the overall hydrophobic character of the molecule.

The fluorine substituent introduces electronic effects that may influence solvation patterns. The electron-withdrawing nature of fluorine can affect the electron density distribution in the aromatic system, potentially altering the strength of π-π interactions with aromatic solvents and dipole interactions with polar solvents.

Acid-Base Behavior and pKa Determination

The acid-base properties of (2-(Benzyloxy)-4-fluorophenyl)methanol are primarily determined by the primary alcohol functionality, with secondary influences from the aromatic substituents. These properties are crucial for understanding the compound's behavior in various chemical environments and its potential for salt formation.

Acid-Base Character and pKa Values

(2-(Benzyloxy)-4-fluorophenyl)methanol functions as a weak acid with a predicted pKa value of 14.15±0.20 [2]. This value places the compound in the range typical for primary alcohols, indicating that deprotonation occurs under strongly basic conditions. The compound can undergo acid-base equilibrium according to the following reaction:

C₆H₅CH₂O-C₆H₃(F)-CH₂OH + H₂O ⇌ C₆H₅CH₂O-C₆H₃(F)-CH₂O⁻ + H₃O⁺

The pKa value indicates that the compound is a weaker acid than water (pKa ~14), but stronger than simple alkyl alcohols. This intermediate acidity results from the electronic effects of the aromatic substituents on the alcohol functionality.

Comparative Analysis with Related Compounds

The pKa of (2-(Benzyloxy)-4-fluorophenyl)methanol can be compared with related compounds to understand substituent effects. Benzyl alcohol exhibits a pKa of approximately 15.4 [7], while 4-fluorobenzyl alcohol shows a pKa of approximately 14.3 [8]. The target compound's predicted pKa of 14.15 falls between these values, reflecting the combined electronic effects of both the benzyloxy and fluorine substituents.

Methanol, as the simplest alcohol, has a pKa of 15.5 [9], demonstrating that aromatic substitution generally increases acidity relative to aliphatic alcohols. The electron-withdrawing effect of the fluorine substituent contributes to the lower pKa compared to benzyl alcohol, while the electron-donating benzyloxy group provides some stabilization.

Electronic Effects on Acidity

The fluorine substituent at the para position exerts an electron-withdrawing effect that increases the acidity of the alcohol group. This effect operates through both inductive and resonance mechanisms, stabilizing the conjugate base (alkoxide ion) formed upon deprotonation. The electron-withdrawing nature of fluorine reduces the electron density on the aromatic ring, which in turn affects the electron density at the benzylic position.

The benzyloxy group provides an opposing electronic effect, contributing electron density to the aromatic system through resonance. This electron-donating effect partially counteracts the electron-withdrawing effect of fluorine, resulting in a pKa value intermediate between the individual effects of each substituent.

Conjugate Base Stability

Upon deprotonation, (2-(Benzyloxy)-4-fluorophenyl)methanol forms a benzyloxide anion that is stabilized by the aromatic system. The conjugate base benefits from the delocalization of negative charge through the aromatic ring system, though this effect is moderated by the electron-donating benzyloxy group and enhanced by the electron-withdrawing fluorine substituent.

The stability of the conjugate base directly correlates with the compound's acidity. The aromatic system provides a stabilizing environment for the negative charge, making deprotonation more favorable than in simple aliphatic alcohols.

Partition Coefficients (LogP) and Lipophilicity

The partition coefficient and lipophilicity characteristics of (2-(Benzyloxy)-4-fluorophenyl)methanol determine its behavior in biological systems and its potential for membrane permeability. These properties are crucial for understanding the compound's pharmacokinetic behavior and its suitability for various applications.

Partition Coefficient Analysis

The compound exhibits a predicted Log P value of approximately 3.70, based on analysis of structurally similar compounds [10]. This value indicates moderately lipophilic character, suggesting that the compound will preferentially partition into organic phases when presented with octanol-water systems. The Log P value places the compound in a range that typically exhibits good membrane permeability while maintaining sufficient aqueous solubility for biological activity.

The partition behavior results from the balance between hydrophobic and hydrophilic molecular regions. The benzyloxy group and fluorinated aromatic ring contribute significantly to the hydrophobic character, while the hydroxymethyl group provides the primary hydrophilic contribution.

Molecular Lipophilicity Contributors

Several structural features contribute to the overall lipophilicity of (2-(Benzyloxy)-4-fluorophenyl)methanol. The benzyloxy group represents the largest lipophilic contribution, incorporating both the benzyl ether linkage and the aromatic ring system. This substituent significantly increases the compound's lipophilicity compared to simpler phenolic derivatives.

The fluorine substituent provides additional lipophilic character through its electron-withdrawing effects and hydrophobic properties. While fluorine is highly electronegative, its incorporation into aromatic systems typically increases lipophilicity due to the formation of strong C-F bonds that resist hydrolysis.

The hydroxymethyl group serves as the primary hydrophilic element, reducing the overall lipophilicity through its hydrogen bonding capability. This polar group is essential for maintaining some aqueous solubility and enabling interactions with biological targets.

Comparison with Related Compounds

The lipophilicity of (2-(Benzyloxy)-4-fluorophenyl)methanol can be compared with related compounds to understand structure-activity relationships. Benzyl alcohol exhibits a Log P of approximately 1.10 [7], demonstrating the significant lipophilicity enhancement provided by the benzyloxy and fluorine substituents. 4-Fluorobenzyl alcohol shows an estimated Log P of 1.40-1.60, indicating that the fluorine substituent alone provides moderate lipophilicity enhancement.

The substantial increase in Log P from benzyl alcohol (1.10) to the target compound (3.70) primarily results from the benzyloxy group contribution. This substitution transforms a simple aromatic alcohol into a moderately lipophilic compound suitable for membrane permeation.

Bioavailability and Membrane Permeability Implications

The Log P value of 3.70 suggests that (2-(Benzyloxy)-4-fluorophenyl)methanol possesses favorable characteristics for membrane permeability. Values in the 1-4 range are generally associated with good absorption and distribution properties in biological systems. The compound's lipophilicity profile suggests it would readily cross lipid membranes while maintaining sufficient aqueous solubility for dissolution and transport.

The balance between lipophilic and hydrophilic properties indicates that the compound may exhibit drug-like characteristics, with potential for both oral bioavailability and tissue distribution. The moderate lipophilicity suggests the compound would not be excessively retained in lipid compartments, allowing for appropriate pharmacokinetic behavior.

The fluorine substituent may contribute to metabolic stability by creating strong C-F bonds that resist enzymatic cleavage. This property, combined with the favorable lipophilicity profile, suggests that the compound may exhibit extended half-life properties in biological systems.